- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- InChI Key: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- SMILES: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 226.17400
- Monoisotopic Mass: 226.1740248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Alichem | A449039108-1g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 1g |
$665.68 | 2023-08-31 | |
| eNovation Chemicals LLC | D252466-25g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 25g |
$1950 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-500MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 500mg |
$470 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 5g |
$2130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-10G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 10g |
$3550 | 2024-07-21 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Production Method 2
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst, Dalton Transactions, 2021, 50(41), 14810-14819
Production Method 3
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes, Dalton Transactions, 2021, 50(31), 10696-10700
Production Method 4
- Grignard reagents-catalyzed hydroboration of aldehydes and ketones, Tetrahedron, 2020, 76(18),
Production Method 5
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration, Organometallics, 2019, 38(5), 1017-1020
Production Method 6
- Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones, Journal of Organic Chemistry, 2018, 83(1), 69-74
Production Method 7
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions, Journal of the American Chemical Society, 2016, 138(24), 7488-7491
Production Method 8
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter, Chemistry - An Asian Journal, 2022, 17(5),
Production Method 9
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents, Organometallics, 2021, 40(12), 1830-1837
Production Method 10
1.2 3 h, rt
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts, Chemistry - An Asian Journal, 2021, 16(8), 999-1006
Production Method 11
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
Production Method 12
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds, Chinese Journal of Chemistry, 2019, 37(7), 679-683
Production Method 13
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones, Inorganic Chemistry, 2019, 58(7), 4574-4582
Production Method 14
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities, Dalton Transactions, 2019, 48(5), 1732-1746
Production Method 15
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
Production Method 16
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates, Chemistry - A European Journal, 2018, 24(39), 9940-9948
Production Method 17
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2], Journal of Organometallic Chemistry, 2018, 868, 31-35
Production Method 18
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
Production Method 19
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
Production Method 20
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4): A Comprehensive Guide
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4) is a highly versatile boronic ester compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This cyclic boronate derivative is particularly valued for its stability and reactivity, making it a crucial intermediate in various chemical transformations.
The molecular structure of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a unique combination of a cyclohexyloxy group and a tetramethyl dioxaborolane ring system. This configuration provides exceptional stability against hydrolysis while maintaining good reactivity in Suzuki-Miyaura cross-coupling reactions, one of the most important carbon-carbon bond forming reactions in modern organic chemistry.
Recent trends in green chemistry and sustainable synthesis have highlighted the importance of boron-containing compounds like 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers are particularly interested in its potential for developing more efficient catalytic systems and its role in metal-free organic transformations, which align with current environmental concerns and the push for cleaner chemical processes.
In pharmaceutical applications, 96649-78-4 serves as a valuable building block for drug discovery. Its stability makes it ideal for creating boron-based drug candidates, especially in the development of protease inhibitors and enzyme modulators. The compound's ability to form stable complexes with various biological targets has sparked interest in its potential for targeted drug delivery systems.
The synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol boronic esters with cyclohexanol derivatives under controlled conditions. Recent advancements have focused on developing more efficient and scalable production methods to meet the growing demand from both academic and industrial sectors.
From a commercial perspective, the market for specialty boron compounds like 96649-78-4 has been steadily growing. The increasing demand for high-performance materials and advanced pharmaceutical intermediates has created new opportunities for manufacturers and suppliers of this compound. Quality control remains a critical factor, with HPLC purity standards typically exceeding 98% for research-grade material.
Storage and handling of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane require standard laboratory precautions. The compound is generally stable under inert atmospheres and should be protected from prolonged exposure to moisture. These characteristics make it relatively easy to work with compared to more sensitive boron reagents.
Current research directions for 96649-78-4 include exploring its applications in material science, particularly in the development of novel organic electronic materials and polymer additives. Its unique electronic properties make it interesting for creating advanced materials with specific conductivity or luminescence characteristics.
For researchers considering working with 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it's important to note that the compound offers several advantages over similar boronic acid derivatives. Its enhanced stability reduces the need for strict anhydrous conditions in many applications, while still maintaining good reactivity in key transformations.
The future outlook for 96649-78-4 appears promising, with potential applications expanding into agrochemicals, flame retardants, and specialty coatings. As synthetic methodologies continue to evolve, this compound is likely to find even broader utility across multiple scientific and industrial domains.
When sourcing 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, quality specifications should be carefully reviewed. Reputable suppliers typically provide comprehensive analytical data including NMR spectra, HPLC chromatograms, and elemental analysis results to ensure product authenticity and purity.
In conclusion, 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 96649-78-4) represents an important class of organoboron compounds with wide-ranging applications in modern chemistry. Its combination of stability and reactivity makes it particularly valuable for researchers working in medicinal chemistry, materials science, and catalysis.
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